molecular formula C13H11NO3 B1580591 Evolitrine CAS No. 523-66-0

Evolitrine

Cat. No.: B1580591
CAS No.: 523-66-0
M. Wt: 229.23 g/mol
InChI Key: TWGHMXOYRUTQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolitrine (4,7-dimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid predominantly isolated from plants in the Rutaceae family, such as Acronychia pedunculata and Melicope species. It has garnered attention for its broad-spectrum pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and phosphodiesterase 5 (PDE5) inhibitory effects . Studies demonstrate that this compound significantly inhibits carrageenan-induced paw edema (78% inhibition at 60 mg/kg) and exhibits analgesic efficacy comparable to indomethacin and aspirin . Its mechanism involves suppressing histamine release, lipid peroxidation, and nitric oxide production, making it a candidate for treating inflammatory and oxidative stress-related conditions .

Preparation Methods

Isolation of Evolitrine from Natural Sources

Plant Material and Extraction

  • Source Plants: this compound is mainly isolated from the twigs and leaves of Acronychia pedunculata and Evodia lunu-ankenda (Rutaceae family).
  • Preparation of Plant Material: Fresh plant parts are washed, air-dried at temperatures below 40°C to preserve phytochemicals, and then pulverized into powder for extraction.
  • Extraction Solvents: Sequential extraction is performed using non-polar solvents like petroleum ether to remove fats, followed by dichloromethane or methanol for alkaloid extraction.

Extraction Procedure

  • For Evodia lunu-ankenda, the air-dried twigs (1 kg) are first extracted with petroleum ether (5 L) to remove fatty materials.
  • The residue is then extracted with dichloromethane (3 × 2 L), concentrated to yield a crude extract (~60 g).
  • This crude extract undergoes flash chromatography on silica gel using a gradient of 0–10% methanol in chloroform to separate fractions.
  • Active fractions are further purified by repeated silica gel chromatography with eluents such as 5% acetonitrile in chloroform, yielding pure this compound.

Purification and Characterization

  • Purity is confirmed by spectroscopic techniques including 1H NMR, IR, mass spectrometry, and elemental analysis.
  • The isolated this compound shows biological activity consistent with literature reports and no ulcerogenic effects up to 300 mg/kg orally in animal models.

Chemical Synthesis of this compound

Several synthetic routes have been developed to produce this compound and its analogs, providing alternatives to natural extraction.

Key Synthetic Intermediates

  • The synthesis often starts from a dicarbonyl compound (1a) which undergoes chlorination with phosphorus oxytrichloride to form dichloro-substituted intermediates such as 3,4-dichloro-7-methoxyfuro[2,3-b]quinoline (2a) and 4-chloro-7-methoxyfuro[2,3-b]quinolin-3(2H)-one (3a).

Synthesis of this compound

  • The critical step involves the displacement of the 4-chloro substituent in compound 5a using sodium methoxide in methanol under reflux conditions to yield this compound (6a).
  • This synthetic product is identical in structure and biological activity to the naturally isolated compound.

Derivative Synthesis

  • Variations include substitution of the 4-chloro group with alkoxy groups, ethyl-sulfanyl groups, or various amines to generate analogs (6b–h, 7, 8a–k).
  • These derivatives are synthesized under nitrogen atmosphere with sodium metal and dry alcohols or by amination reactions in acetonitrile.

Preparation of Stock Solutions for Research Use

For experimental and research purposes, this compound is prepared as stock solutions with precise solubility and stability considerations.

Parameter Details
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Solubility DMSO: 100 mg/mL (436.24 mM), requires ultrasonic treatment for dissolution
Storage Conditions Store at -20°C (use within 1 month), or -80°C (use within 6 months)
Preparation Tips Heat to 37°C and sonicate to enhance solubility; avoid repeated freeze-thaw cycles
Shipping Conditions Shipped with blue ice or room temperature upon request

Stock Solution Preparation Table

Amount of this compound Volume of DMSO for 1 mM Volume of DMSO for 5 mM Volume of DMSO for 10 mM
1 mg 4.3624 mL 0.8725 mL 0.4362 mL
5 mg 21.8122 mL 4.3624 mL 2.1812 mL
10 mg 43.6243 mL 8.7249 mL 4.3624 mL

In Vivo Formulation Notes

  • DMSO master liquid is prepared first, then diluted with co-solvents such as PEG300, Tween 80, corn oil, or water in a specific order.
  • Physical methods like vortexing, ultrasound, or hot water bath are used to aid dissolution.
  • Clarity of the solution must be ensured before adding subsequent solvents.

Summary Table of Preparation Methods

Method Description Key Steps Advantages References
Natural Extraction Isolation from Acronychia pedunculata or Evodia lunu-ankenda Sequential solvent extraction, flash chromatography, silica gel purification Natural source, biologically active compound
Chemical Synthesis Multi-step synthesis from dicarbonyl precursors Chlorination, nucleophilic substitution with sodium methoxide Scalable, allows analog synthesis
Stock Solution Prep Preparation of concentrated solutions for research Dissolution in DMSO, sonication, storage at low temp Stable, reproducible for assays

Research Findings and Notes

  • The synthetic this compound matches the natural product in structure and biological activity, validating the synthetic route.
  • The isolation process yields this compound free from ulcerogenic effects at tested doses.
  • Solubility challenges require ultrasonic treatment and controlled temperature for solution preparation.
  • The diversity of synthetic analogs allows structure-activity relationship studies to optimize biological efficacy.

Chemical Reactions Analysis

Types of Reactions

Evolitrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, dihydro derivatives, and substituted furoquinolines .

Scientific Research Applications

Pharmacological Properties

Evolitrine exhibits a range of pharmacological activities, primarily characterized by its anti-inflammatory and analgesic effects. Below are key findings from various studies:

Anti-Inflammatory Activity

  • Study Findings : this compound was isolated from the ethanol extracts of Acronychia pedunculata, demonstrating significant anti-inflammatory properties in animal models. In one study, it showed a maximum inhibition of paw edema in Wistar rats at a dosage of 50 mg/kg, comparable to standard anti-inflammatory drugs like indomethacin and acetylsalicylic acid .
  • Mechanisms : The anti-inflammatory action is believed to be mediated through several mechanisms, including inhibition of nitric oxide production and antioxidant activity, as evidenced by DPPH scavenging assays .

Neuroprotective Effects

  • Neurodegenerative Disorders : this compound has been investigated for its neuroprotective potential against neurodegenerative diseases. It has shown promise in reducing inflammation associated with conditions like Alzheimer's and Parkinson's disease by modulating inflammatory cytokines such as TNF-α and COX-2 .
  • Cell Studies : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in treating neurodegenerative conditions .

Table of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Anti-inflammatory effectsSignificant reduction in paw edema (78% inhibition)
Neuroprotective potentialReduced TNF-α levels in rat models
Pharmacological profilingEffective against COX-2; potential for drug development
Antioxidant activityDPPH IC50 values indicating strong antioxidant capacity

Insights from Clinical Applications

  • A study highlighted the traditional use of Acronychia pedunculata in Sri Lankan medicine for treating inflammatory conditions, validating its ethnopharmacological significance through scientific research .
  • The safety profile of this compound was assessed through acute toxicity studies, revealing a high safety margin at effective doses, which is crucial for its potential therapeutic application .

Future Research Directions

Given the promising results from existing studies, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular pathways through which this compound exerts its effects could enhance understanding and lead to novel therapeutic strategies.
  • Clinical Trials : Conducting human clinical trials to evaluate efficacy and safety in treating specific conditions such as chronic inflammation and neurodegenerative diseases.
  • Formulation Development : Exploring various drug formulation techniques to improve bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Evolitrine belongs to the furoquinoline alkaloid class, which shares a fused furan-quinoline backbone. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Compound Structure Key Substituents
This compound 4,7-dimethoxyfuro[2,3-b]quinoline Methoxy groups at C4 and C7
Dictamnine 4-methoxyfuro[2,3-b]quinoline Methoxy group at C4
Skimmianine 7,8-dimethoxyfuro[2,3-b]quinoline Methoxy groups at C7 and C8
Kokusaginine 4,6-dimethoxyfuro[2,3-b]quinoline Methoxy groups at C4 and C6

The position and number of methoxy groups critically influence bioactivity. For example, this compound’s dual C4/C7 methoxy substitution enhances its anti-inflammatory potency compared to mono-methoxy analogs like dictamnine .

Key Findings :

  • Anti-inflammatory : this compound outperforms dictamnine and kokusaginine, likely due to its dual methoxy groups enhancing radical scavenging and COX-2 suppression .
  • PDE5 Inhibition : Skimmianine (IC₅₀ ~5 µM) and this compound (IC₅₀ ~10 µM) show stronger activity than kokusaginine (IC₅₀ ~20 µM), correlating with their vascular smooth muscle relaxation effects .
  • Antimicrobial : Dictamnine exhibits broader antimicrobial activity, possibly due to its simpler structure facilitating membrane penetration .

Pharmacokinetic Comparison

Compound Permeability (Papp ×10⁻⁶ cm/s) Tissue Distribution
This compound 10–50 High in liver, lungs
Evodiamine <10 Limited bioavailability
Rutaecarpine <10 Poor absorption

This compound’s higher permeability (Papp ~10⁻⁵ cm/s) suggests superior oral bioavailability compared to evodiamine and rutaecarpine, which have lower absorption rates .

Biological Activity

Evolitrine, a furoquinoline alkaloid derived from the plant Evodia lunu-ankenda, has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. This article synthesizes the findings from various studies to provide a comprehensive overview of this compound's biological activity, including data tables and case studies.

Chemical Structure and Isolation

This compound is chemically characterized as 4,7-dimethoxyfuro[2,3-b]quinoline. It was isolated from the dichloromethane extract of Evodia lunu-ankenda twigs through a series of chromatographic techniques. The compound has been synthesized in the laboratory to facilitate further studies on its biological properties .

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory activity, which has been demonstrated through various experimental models. The following table summarizes key findings regarding its efficacy in inhibiting inflammation:

Compound Dose (mg/kg) % Inhibition of Carrageenan Edema
This compound1012
This compound2057
This compound4065
This compound6078
Indomethacin555

The data indicates that this compound at a dose of 20 mg/kg achieves a 57% inhibition of carrageenan-induced edema, which is comparable to the effects seen with indomethacin, a standard anti-inflammatory drug .

The anti-inflammatory effects of this compound are believed to be mediated through mechanisms independent of the adrenal-pituitary axis and cyclooxygenase inhibition. This suggests that this compound may act through alternative pathways, potentially involving modulation of pro-inflammatory cytokines or other mediators involved in the inflammatory response .

Immunomodulatory Effects

In addition to its anti-inflammatory properties, this compound has shown immunomodulatory effects. Studies indicate that it can significantly inhibit paw edema in adjuvant-induced arthritis models in rats without causing toxic symptoms or weight loss over a prolonged treatment period (21 days) . This positions this compound as a promising candidate for treating chronic inflammatory conditions similar to rheumatoid arthritis.

Comparative Efficacy with Derivatives

Several derivatives of this compound have been synthesized and tested for their biological activity. The following table summarizes the anti-inflammatory activities of selected derivatives at a dose of 100 mg/kg:

Derivative % Inhibition
2aNot active
8b·HCl54
10c·HCl16
4a10
8c·2HCl11

These results highlight that while some derivatives maintain activity, others show diminished or no efficacy compared to the parent compound .

Neuroprotective Potential

Emerging research also suggests that this compound may possess neuroprotective properties. Furoquinoline alkaloids, including this compound, have been implicated in neuroprotection against oxidative stress and neurodegenerative diseases. Further investigations are necessary to elucidate these effects and their potential therapeutic applications .

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing and characterizing Evolitrine?

Answer:
this compound synthesis typically follows multi-step organic reactions (e.g., nucleophilic substitution, cyclization). Key steps include:

  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization.
  • Characterization : Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H, ¹³C, 2D-COSY), High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%), and Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Reproducibility : Detailed protocols must specify solvent ratios, temperature gradients, and catalyst concentrations. Cross-validate data with literature-reported spectral benchmarks .

Q. Basic: How should researchers design experiments to assess this compound’s biological activity?

Answer:

  • In vitro assays : Use dose-response curves (e.g., IC₅₀ determination) in cell lines relevant to the target disease (e.g., cancer, microbial infections). Include positive/negative controls and triplicate runs.
  • In vivo models : Select species with metabolic similarity to humans (e.g., murine models) and standardize administration routes (oral, intravenous). Monitor pharmacokinetics (Cmax, AUC) and toxicity endpoints (ALT/AST levels).
  • Statistical rigor : Apply ANOVA for multi-group comparisons and power analysis to determine sample size .

Q. Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological data?

Answer:

  • Meta-analysis : Aggregate data from peer-reviewed studies, noting variables like assay conditions (pH, temperature), solvent systems (DMSO vs. aqueous), and cell passage numbers.
  • Sensitivity testing : Replicate conflicting experiments under standardized conditions. For example, if Study A reports antitumor activity and Study B shows no effect, test both protocols using identical cell lines and viability assays (e.g., MTT vs. ATP luminescence).
  • Mechanistic probes : Use knockdown/knockout models to isolate target pathways. Contradictions may arise from off-target effects or batch-to-batch compound variability .

Q. Advanced: What strategies optimize this compound’s selectivity in complex biological systems?

Answer:

  • Structure-Activity Relationship (SAR) : Modify functional groups (e.g., hydroxyl, methyl) to enhance target binding. Use computational docking (AutoDock Vina) to predict interactions with protein active sites.
  • Proteomic profiling : Apply affinity chromatography coupled with LC-MS/MS to identify off-target binding partners.
  • Cellular context : Test selectivity in primary cells vs. immortalized lines, as genetic drift in the latter may alter receptor expression .

Q. Basic: How to validate the stability of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose the compound to stressors (40°C/75% RH, light) over 1–6 months. Monitor degradation via HPLC and identify byproducts with LC-MS.
  • Long-term stability : Store at -20°C (lyophilized) or 4°C (solution) and assess every 3 months. Use Karl Fischer titration for moisture content analysis.
  • Data reporting : Include degradation kinetics (Arrhenius plots) and storage recommendations in supplementary materials .

Q. Advanced: What advanced techniques elucidate this compound’s metabolic pathways?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (oxidation, hydrolysis) via UPLC-QTOF.
  • Isotope labeling : Synthesize ¹⁴C-labeled this compound to track excretion routes (urine, feces) in preclinical models.
  • Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

Q. Basic: What ethical considerations apply to this compound research involving animal models?

Answer:

  • 3Rs compliance : Replace animal use with in silico/in vitro models where possible. Reduce sample sizes via power calculations. Refine procedures to minimize pain (e.g., analgesia during tumor implantation).
  • IACUC approval : Submit protocols detailing euthanasia criteria (e.g., tumor volume limits), housing conditions (enrichment, group housing), and veterinary oversight.
  • Data transparency : Report attrition rates and adverse events in publications .

Q. Advanced: How to address batch-to-batch variability in this compound synthesis?

Answer:

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction time, mixing speed, and impurity profiles using Design of Experiments (DoE).
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR for reaction completion).
  • Standardization : Certify reference standards via collaborative studies (e.g., USP-NIST partnerships) .

Q. Advanced: What computational tools predict this compound’s physicochemical properties?

Answer:

  • Lipophilicity : Calculate logP using software like MarvinSketch or ACD/Labs.
  • Solubility : Apply the General Solubility Equation (GSE) or machine learning models (e.g., SwissADME).
  • Permeability : Simulate Caco-2 cell permeability via Molecular Dynamics (MD) or Monte Carlo methods. Validate with experimental PAMPA assays .

Q. Basic: How to integrate this compound research findings into broader scientific knowledge?

Answer:

  • Systematic reviews : Use PRISMA guidelines to synthesize data across studies, highlighting gaps (e.g., unexplored therapeutic areas).
  • Cross-disciplinary collaboration : Partner with pharmacologists, toxicologists, and computational chemists to validate mechanisms.
  • Open science : Deposit raw data in repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

4,7-dimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHMXOYRUTQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200325
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-66-0
Record name Evolitrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.